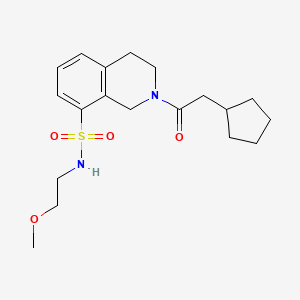

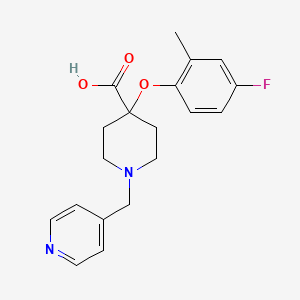

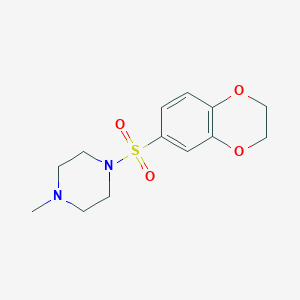

![molecular formula C11H18N2O3S2 B5569123 N-(sec-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5569123.png)

N-(sec-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of complex molecules such as N-(sec-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide often involves multiple steps, including the use of intermediates and various reaction conditions to achieve the desired structure. For instance, the synthesis of related sulfonamide compounds has been detailed, indicating methods that might be applicable to or provide insights on the synthesis of the target compound. These methods can involve nucleophilic substitution reactions, use of protecting groups, and conditions tailored to promote the formation of the sulfonamide bond (Ghorab et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(sec-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide has been elucidated using techniques such as X-ray crystallography. This allows for the determination of bond lengths, angles, and overall conformation, which are critical for understanding the compound's reactivity and interactions (Hudson et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving compounds with sulfonamide and thiophene groups can lead to a variety of products, depending on the reactants and conditions used. For example, reactions of N-sulfonylamines with azirines have been shown to yield products such as thiadiazoles and oxathiazoles, indicating the potential for diverse chemical transformations (Tornus et al., 1996).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. Studies on related compounds provide insights into how the presence of different functional groups affects these properties. For instance, the study of vapor-liquid equilibrium data for systems containing dimethylformamide and dimethyl sulfoxide sheds light on the interaction between similar molecules (Zhang et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the behavior of N-(sec-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide in various environments and applications. Research on similar compounds, such as studies on the reactivity of thiophene sulfonamide derivatives, provides valuable information on how the compound might behave in chemical reactions (Cremlyn et al., 1981).

Scientific Research Applications

Chemical Detection and Environmental Applications

One study highlights the development of a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols. This probe, utilizing intramolecular charge transfer pathways, displayed high selectivity and sensitivity, with successful application in determining thiophenols in water samples, demonstrating its potential in environmental and biological sciences (Wang et al., 2012).

Protein Binding and Pharmaceutical Research

Research on the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin utilized a fluorescent probe, highlighting the hydrophobic nature of the binding mechanism. This study is significant for understanding the interactions between proteins and potential pharmaceutical compounds (Jun et al., 1971).

Synthesis and Herbicidal Activity

A paper describes the synthesis of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and triazolopyrimidinesulfonamide, assessing their herbicidal activities. This research contributes to the agricultural sector by providing insights into new compounds with potential herbicidal properties (Ren et al., 2000).

Molecular Probes and Sensory Applications

Another study focuses on the synthesis, antimicrobial activity, and docking study of novel sulfonamide derivatives, showcasing the antimicrobial potential of these compounds. This research is vital for the development of new antimicrobial agents (Ghorab et al., 2017).

Investigation of Molecular Behavior

An investigation into the tautomeric behavior of a sulfonamide derivative using spectroscopic methods supports the understanding of molecular conformations related to pharmaceutical and biological activities. This study aids in the development of drugs with optimized efficacy (Erturk et al., 2016).

properties

IUPAC Name |

N-butan-2-yl-4-(dimethylsulfamoyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S2/c1-5-8(2)12-11(14)10-6-9(7-17-10)18(15,16)13(3)4/h6-8H,5H2,1-4H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSRXUQPOYYZKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=CS1)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

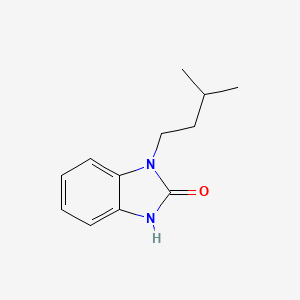

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5569054.png)

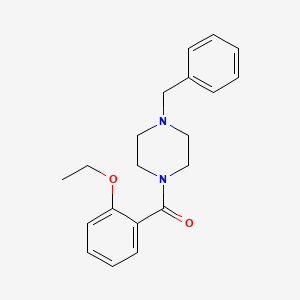

![4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5569073.png)

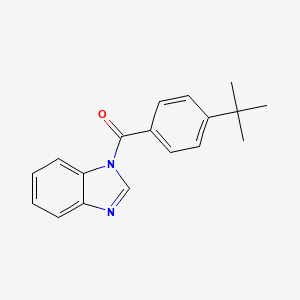

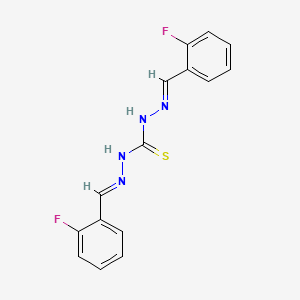

![8-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569116.png)

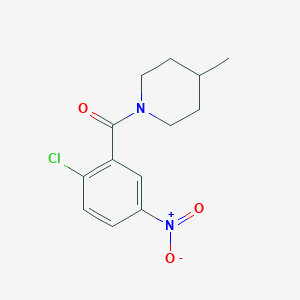

![4-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5569140.png)

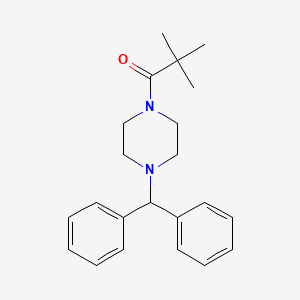

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5569146.png)